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For Researchers, Scientists, and Drug Development Professionals

The reactivity of alkyl halides is a cornerstone of synthetic organic chemistry, pivotal in the

construction of a vast array of molecular architectures, including active pharmaceutical

ingredients. The structural classification of an alkyl halide as primary (1°), secondary (2°), or

tertiary (3°) profoundly dictates its reaction pathway, influencing the choice between

substitution (SN1 and SN2) and elimination (E1 and E2) reactions. This guide provides an

objective comparison of the reactivity of these alkyl halide classes, supported by experimental

data, detailed experimental protocols, and mechanistic visualizations to inform synthetic

strategy and experimental design.

Data Presentation: Comparative Reactivity
The relative rates of reaction for primary, secondary, and tertiary alkyl halides are summarized

below. These values are compiled from various studies and represent the general trends

observed under typical reaction conditions for each mechanism.

Table 1: Relative Rates of Nucleophilic Substitution (SN1
and SN2)
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Alkyl Halide Class Structure Example
Relative Rate (SN1)
[1]

Relative Rate (SN2)
[2][3]

Methyl CH₃Br 1 30

Primary (1°) CH₃CH₂Br 1 1

Secondary (2°) (CH₃)₂CHBr 12 0.02

Tertiary (3°) (CH₃)₃CBr 1,200,000 ~0

Note: SN1 rates are typically compared through solvolysis in a protic solvent. SN2 rates are

compared with a strong, unhindered nucleophile.

Table 2: General Reactivity Trends in Elimination (E1 and
E2)

Alkyl Halide Class E1 Reactivity Trend[4][5] E2 Reactivity Trend[4][6]

Primary (1°) Very Slow / Does not occur
Slow (requires a strong,

hindered base)[7][8]

Secondary (2°) Moderate Fast

Tertiary (3°) Fast Fastest[4][9]

Mechanistic Overview and Influencing Factors
The competition between substitution and elimination pathways is governed by several factors,

primarily the structure of the alkyl halide (steric hindrance and carbocation stability), the nature

of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions
SN1 (Substitution Nucleophilic Unimolecular) reactions proceed through a two-step mechanism

involving the formation of a carbocation intermediate.[10] The rate-determining step is the initial

ionization of the alkyl halide.[10] Consequently, the stability of the resulting carbocation is the

paramount factor governing the reaction rate. Tertiary alkyl halides, which form the most stable

tertiary carbocations, react fastest via the SN1 pathway.[1][2][11]
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SN2 (Substitution Nucleophilic Bimolecular) reactions occur in a single, concerted step where

the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading

to an inversion of stereochemistry.[3][10][12] This mechanism is highly sensitive to steric

hindrance. As the number of alkyl groups attached to the electrophilic carbon increases, the

accessibility for backside attack diminishes. Therefore, the reactivity order for SN2 reactions is

methyl > primary > secondary >> tertiary.[2][3][13][14]

Elimination Reactions
E1 (Elimination Unimolecular) reactions, much like SN1 reactions, proceed through a

carbocation intermediate.[15] The rate is dependent on the formation of this intermediate, and

thus, the reactivity trend mirrors that of SN1: tertiary > secondary > primary.[4][5] E1 reactions

are often in competition with SN1 reactions and are favored by higher temperatures and the

use of weak bases.[7][16]

E2 (Elimination Bimolecular) reactions involve a single, concerted step where a base abstracts

a proton from a carbon adjacent to the leaving group, simultaneously forming a double bond

and expelling the leaving group.[6][15] The rate of an E2 reaction is dependent on the

concentration of both the alkyl halide and the base.[6] While steric hindrance around the

carbon bearing the leaving group can hinder SN2 reactions, it can favor E2 reactions. Tertiary

alkyl halides, having more substituted and stable alkene transition states, generally react

fastest in E2 reactions, especially with strong bases.[4][9][17]

Visualizing Reaction Pathways
The following diagrams illustrate the mechanisms and the logical flow for predicting the

dominant reaction pathway based on the alkyl halide structure.
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Step 1: Formation of Carbocation (Slow)

Step 2: Nucleophilic Attack (Fast)

R₃C-X R₃C⁺ + X⁻Ionization

R₃C-NuNu⁻

Nu⁻ + R-X [Nu---R---X]⁻Backside Attack Nu-R + X⁻Inversion of Stereochemistry

Step 1: Formation of Carbocation (Slow)

Step 2: Deprotonation (Fast)

R₂CH-CR₂-X R₂CH-CR₂⁺ + X⁻Ionization

R₂C=CR₂ + BH⁺B:

B:⁻ + H-CR₂-CR₂-X [B---H---CR₂---CR₂---X]⁻Concerted Proton Abstraction and Leaving Group Departure BH + R₂C=CR₂ + X⁻

Alkyl Halide

Primary (1°) Secondary (2°) Tertiary (3°)

Favors SN2 E2 with strong,
hindered base

SN1/SN2/E1/E2
Competition Favors SN1/E1 Favors E2 with

strong base
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3047024#comparative-reactivity-of-primary-
secondary-and-tertiary-alkyl-halides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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